molecular formula C12H19ClN2O B1397566 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride CAS No. 1220029-65-1

2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

Cat. No. B1397566
CAS RN: 1220029-65-1
M. Wt: 242.74 g/mol
InChI Key: IKOSQZNPSFEXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride (2-PEPH) is an organic compound that is widely used in laboratory experiments and scientific research. It is a hydrochloride salt of 2-[2-(3-pyridinyloxy)ethyl]piperidine, which is a derivative of piperidine, a cyclic amine. 2-PEPH has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and its use in lab experiments.

Scientific Research Applications

Therapeutic Potential in Neurological Disorders

Piperidine derivatives, such as Donepezil, a piperidine-based acetylcholinesterase inhibitor, demonstrate significant therapeutic potential in treating neurological conditions like Alzheimer’s disease. Donepezil is known for its efficacy in improving cognition and functioning in patients with mild to moderate Alzheimer's, showcasing the potential of piperidine derivatives in modulating neurological pathways and improving patient outcomes in neurodegenerative diseases (Román & Rogers, 2004).

Pharmacological Properties of Piperidine Alkaloids

The piperidine nucleus is a crucial component in various pharmacological agents, exhibiting a wide range of therapeutic applications. Piperidine alkaloids, derived from natural sources like the Piper genus, have been researched for their leishmanicidal activity, indicating their potential in developing treatments for leishmaniasis, a parasitic disease. This underscores the importance of piperidine derivatives in discovering new therapeutics for infectious diseases (Peixoto et al., 2021).

Role in Cancer Therapy

Piperidine compounds are integral in the synthesis of chemotherapeutic agents, such as Irinotecan, a topoisomerase inhibitor used in cancer treatment. The clinical pharmacokinetics of Irinotecan highlight the role of piperidine derivatives in enhancing the efficacy of cancer treatments through improved drug formulation and delivery mechanisms (Chabot, 1997).

Contribution to Synthetic Chemistry

Piperidine derivatives contribute significantly to synthetic chemistry, enabling the development of novel compounds with potential industrial and therapeutic applications. For example, strategies for synthesizing spiropiperidines, which include piperidine as a core component, have been extensively reviewed, demonstrating the versatility and importance of piperidine in synthetic organic chemistry (Griggs, Tape, & Clarke, 2018).

properties

IUPAC Name

3-(2-piperidin-2-ylethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-2-8-14-11(4-1)6-9-15-12-5-3-7-13-10-12;/h3,5,7,10-11,14H,1-2,4,6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOSQZNPSFEXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.